1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene
Description
1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene is a substituted benzene derivative featuring a chlorinated aromatic ring with a sulfanyl-linked aminopropyl side chain. This compound combines a halogenated aromatic system with a secondary amine-functionalized alkylthioether group, making it structurally distinct in terms of electronic and steric properties.
Properties
Molecular Formula |
C9H12ClNS |
|---|---|
Molecular Weight |
201.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C9H12ClNS/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 |
InChI Key |
DLNSRTQENXGGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Aminopropan-2-yl)sulfanyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzenethiol with 1-chloro-2-propanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of 1-[(1-Aminopropan-2-yl)sulfanyl]-4-chlorobenzene may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Aminopropan-2-yl)sulfanyl]-4-chlorobenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1-Aminopropan-2-yl)sulfanyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Aminopropan-2-yl)sulfanyl]-4-chlorobenzene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs based on halogen substitution, sulfanyl group variations, and side-chain modifications. Below is a detailed analysis supported by available evidence:
Halogen-Substituted Analogs
Key Example :
- 1-[(1-Aminopropan-2-YL)sulfanyl]-4-bromobenzene hydrochloride (CAS: 1269152-10-4) Structural Difference: Bromine replaces chlorine at the para position. This compound has been discontinued commercially, suggesting challenges in synthesis or stability .
Sulfanyl Group Variations
Compounds with structurally distinct sulfanyl substituents on chlorobenzene include:
Comparison with Target Compound :
- The target compound’s aminopropan-2-ylsulfanyl group introduces a branched secondary amine, enhancing hydrogen-bonding capability compared to simple alkylsulfanyl groups (e.g., ethyl or tert-butyl). This may improve solubility in polar solvents or interaction with biological targets.
Amino-Alkyl Chain Modifications
- The absence of a sulfanyl linkage reduces sulfur-mediated reactivity (e.g., disulfide formation) but increases nitrogen-centered reactivity .
Biological Activity
1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene, also known as a thioether derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This compound's structure suggests potential interactions with various biological targets, which can lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene is C10H12ClN2S. The presence of a sulfanyl group and a chlorobenzene moiety contributes to its biological properties. The aminopropyl group may facilitate interactions with biomolecules through hydrogen bonding and other non-covalent interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfanyl group can act as a nucleophile, participating in various biochemical reactions. Additionally, the chlorobenzene ring may enhance lipophilicity, allowing better membrane permeability and interaction with cellular targets.
Biological Activities
Research indicates that 1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes .
- Anticancer Potential : In vitro studies indicate that the compound may inhibit the growth of various cancer cell lines. The presence of the aminopropyl group is believed to play a crucial role in cytotoxicity by inducing apoptosis in cancer cells .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial for treating neurodegenerative diseases such as Parkinson's disease .
Case Studies
Several case studies have explored the biological effects of 1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene:
- Antibacterial Efficacy : A study evaluated the antibacterial activity against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting effective antibacterial properties .
- Cytotoxicity Assessment : In an experiment involving human cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated IC50 values lower than many standard chemotherapeutics, indicating strong potential as an anticancer agent .
- Neuroprotection Studies : Research focusing on neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cells, highlighting its potential for further development in neurotherapeutics .
Comparative Analysis
To understand the unique properties of 1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene, it is helpful to compare it with similar compounds:
| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| 1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene | Structure | Moderate | High |
| 1-(Aminoethyl)-4-chlorobenzene | Similar structure without sulfanyl | Low | Moderate |
| 4-Chlorobenzenesulfonamide | Sulfonamide derivative | High | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
